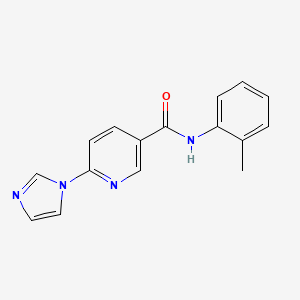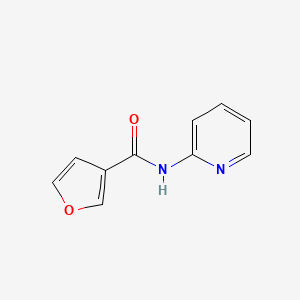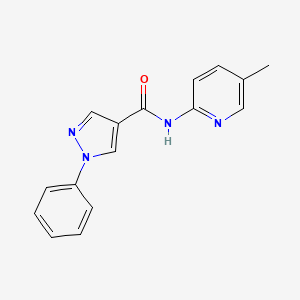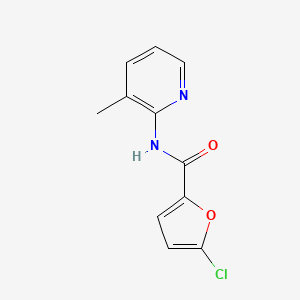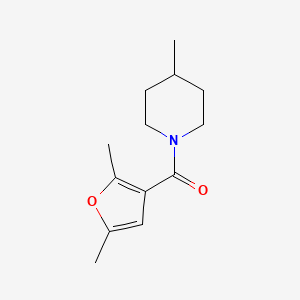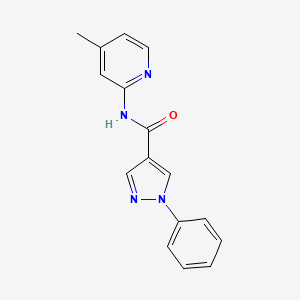
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MP-10 belongs to the class of pyrazole carboxamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to activate the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of proteins involved in tumor growth and metastasis. In addition, N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been found to improve cognitive function, reduce oxidative stress, and enhance mitochondrial function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of novel therapeutics for the treatment of various inflammatory and pain disorders. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to exhibit antitumor activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide for different diseases.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide. Firstly, more studies are needed to elucidate the exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide and its effects on various signaling pathways involved in inflammation, pain, and cancer. Secondly, further studies are needed to optimize the synthesis method of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide to improve its yield and purity. Thirdly, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide in vivo to determine its optimal dosage and administration route. Fourthly, more studies are needed to evaluate the safety and toxicity of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide in animal models and humans. Lastly, more studies are needed to evaluate the potential of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide as a therapeutic agent in various diseases, including inflammatory disorders, pain disorders, neurodegenerative diseases, and cancer.
Conclusion
In conclusion, N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is a promising compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide exhibits potent anti-inflammatory, analgesic, antitumor, and neuroprotective effects in animal models of various diseases. However, further studies are needed to elucidate the exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide and its effects on various signaling pathways involved in different diseases. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has the potential to be developed as a novel therapeutic agent for the treatment of various diseases, including inflammatory disorders, pain disorders, neurodegenerative diseases, and cancer.
Synthesemethoden
The synthesis of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-methylpyridin-2-amine with 1-phenylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-17-15(9-12)19-16(21)13-10-18-20(11-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUREXYUIOIFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

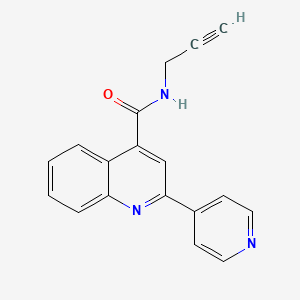
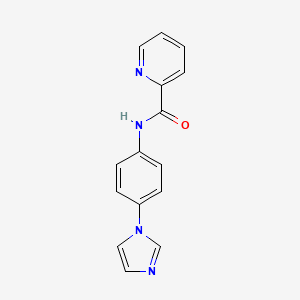
![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)
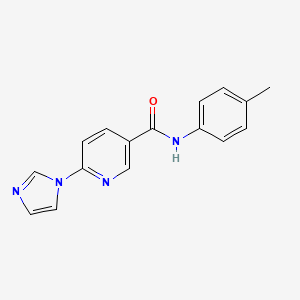
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)
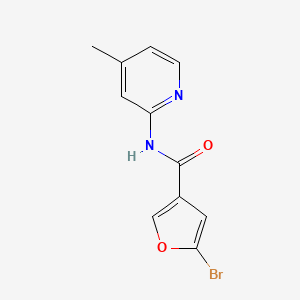
![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)
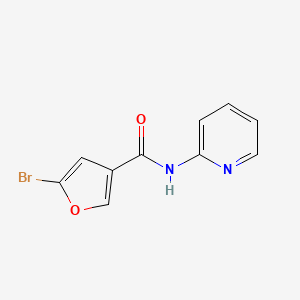
![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)
